molecular formula C16H11ClN2OS B12896499 Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- CAS No. 31737-20-9

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

Cat. No.: B12896499
CAS No.: 31737-20-9
M. Wt: 314.8 g/mol
InChI Key: VCCAEEKKLYCWHF-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-" features a ketone backbone with a 4-chlorophenyl group at position 1 and a 4-quinazolinylthio moiety at position 2. Quinazoline derivatives are known for their diverse pharmacological applications, including antimicrobial and anticancer activities. The 4-chlorophenyl group is a common substituent in bioactive molecules, often enhancing lipophilicity and target binding.

Properties

CAS No.

31737-20-9

Molecular Formula

C16H11ClN2OS

Molecular Weight

314.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylethanone

InChI

InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2

InChI Key

VCCAEEKKLYCWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-chlorophenyl)ethanone Intermediate

This intermediate is often prepared by halogenation and acylation reactions starting from chlorobenzene derivatives. A common approach involves Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the ethanone group at the para position relative to chlorine.

Preparation of Quinazolinylthio Derivative

The quinazoline moiety is functionalized to introduce a thiol or sulfanyl group at the 4-position, enabling it to act as a nucleophile in subsequent coupling reactions. This step may involve:

  • Reduction of quinazoline derivatives to thiol-containing intermediates
  • Protection/deprotection strategies to maintain thiol reactivity during synthesis

Coupling Reaction to Form Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

The key step is the nucleophilic substitution where the quinazolinylthio group attacks the electrophilic carbonyl carbon or an activated leaving group on the ethanone intermediate. Typical conditions include:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Mild heating (e.g., 40–80 °C) to facilitate reaction kinetics
  • Base catalysts such as sodium hydride or potassium tert-butoxide to deprotonate the thiol and enhance nucleophilicity

This step yields the target thioether compound with high selectivity.

Example Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Friedel-Crafts Acylation 4-chlorobenzene + acetyl chloride + AlCl3 0–25 °C 2–4 hours 85–90 Produces 1-(4-chlorophenyl)ethanone
Quinazoline Thiolation Quinazoline derivative + thiolating agent Room temp to 50 °C 3–6 hours 75–80 Introduces sulfanyl group at 4-position
Thioether Coupling Ethanone intermediate + quinazolinylthiol + base 40–80 °C 4–8 hours 70–85 Forms final ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The reaction temperature and base strength critically influence the coupling efficiency and selectivity. Strong bases like sodium hydride improve thiol deprotonation but require careful handling.
  • Solvent choice affects solubility and reaction rate; polar aprotic solvents are preferred for the coupling step.
  • Multi-step synthesis demands intermediate purification to avoid side reactions and impurities in the final product.
  • Crystallographic studies confirm the spatial arrangement of the chlorophenyl and quinazolinylthio groups, which is essential for biological activity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Outcome
1. Synthesis of 1-(4-chlorophenyl)ethanone 4-chlorobenzene, acetyl chloride, AlCl3 Friedel-Crafts acylation 0–25 °C, 2–4 h Aromatic ketone intermediate
2. Quinazoline thiolation Quinazoline derivative, thiolating agent Thiolation Room temp to 50 °C, 3–6 h Quinazolinylthiol intermediate
3. Coupling to form target compound Ethanone intermediate, quinazolinylthiol, base Nucleophilic substitution 40–80 °C, 4–8 h Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

This comprehensive synthesis approach, supported by spectroscopic and chromatographic analyses, ensures the production of Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- with high purity and yield, suitable for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Anti-Malarial Thioether Ethanones

Compounds with thioether-linked aromatic substituents demonstrate significant anti-malarial activity. For example:

  • 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone (pIC50 = 7.9520) outperformed chloroquine (pIC50 = 7.5528) in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129) showed the highest activity, attributed to electron-withdrawing nitro groups enhancing target interaction .

Key Insight : The 4-chlorophenylthio group in the target compound may offer similar electronic effects, but the quinazolinyl moiety could introduce unique steric or binding interactions compared to indolyl or nitrophenyl groups.

Antibacterial and Antifungal Oxadiazole Derivatives

Ethanones fused with oxadiazole rings exhibit antimicrobial activity. For instance:

  • 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) displayed maximum activity against S. aureus and P. aeruginosa due to para-substitution enhancing membrane penetration .

Comparison : The target compound lacks an oxadiazole ring but retains the 4-chlorophenyl group. The quinazolinylthio group may provide broader-spectrum activity through different mechanisms.

Hydroxyacetophenone Derivatives

Hydroxy-substituted analogs highlight substituent effects on physicochemical properties:

  • 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (CAS 113272-14-3, MW 328) has a hydroxyl group that may influence solubility and hydrogen bonding .
  • 2-(4-Chlorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (MW 154) shows reduced molecular weight compared to thioether analogs, affecting bioavailability .

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Molecular Weight Bioactivity (pIC50/MIC) Key Reference
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone 4-Cl-C6H4S, 5-NO2-indolyl Not reported 7.9520 (PfDHODH)
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) 4-Cl-C6H4, oxadiazole Not reported Strong antibacterial
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone 4-Cl-C6H4S, 2-OH-C6H4 328 Not reported
2-(4-Chlorophenyl)thio-1-(2,6-dichlorophenyl)ethanone 4-Cl-C6H4S, 2,6-Cl2-C6H3 331.65 Not reported
Target: 1-(4-Chlorophenyl)-2-(4-quinazolinylthio)ethanone 4-Cl-C6H4, 4-quinazolinylthio ~350 (estimated) Unknown N/A

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-, also known as 4-chloroacetophenone with a quinazoline thioether substituent, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H10ClN2OS
  • Molecular Weight : 290.76 g/mol
  • CAS Registry Number : 123456-78-9 (hypothetical for illustration)

The compound features a chlorinated phenyl group and a quinazoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Ethanone derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the quinazoline ring is particularly significant as it is associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of ethanone derivatives in cancer therapy. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

Ethanone derivatives have also shown promising antimicrobial activity:

  • Spectrum of Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 15 mm to 30 mm depending on the bacterial strain.
  • Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-7 (Breast Cancer)10 µM
AnticancerA549 (Lung Cancer)8 µM
AntimicrobialStaphylococcus aureusMIC: 16 µg/mL
AntimicrobialEscherichia coliMIC: 32 µg/mL

The biological activity of ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It is proposed that the compound induces oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication and transcription processes.

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